Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzylamino group, a nitrophenyl group, and an oxazolyl phosphonate moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.
Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzylamino and nitrophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino and nitrophenyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(benzylamino)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Uniqueness
Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C20H22N3O6P |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-benzyl-4-diethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22N3O6P/c1-3-27-30(26,28-4-2)20-19(21-14-15-9-6-5-7-10-15)29-18(22-20)16-11-8-12-17(13-16)23(24)25/h5-13,21H,3-4,14H2,1-2H3 |
InChI Key |
HKCACSKCGOEAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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